molecular formula C14H10Cl2N2O B11838667 6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 353258-21-6

6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B11838667
CAS No.: 353258-21-6
M. Wt: 293.1 g/mol
InChI Key: RMNFREBKIWMUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a high-purity chemical compound provided for research and development purposes. This molecule features the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for exhibiting a wide spectrum of biological activities. The specific dichloro and methoxyphenyl substitutions on this core structure are designed to modulate its physicochemical and biological properties. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. SCIENTIFIC RESEARCH APPLICATIONS: This compound serves as a key synthetic intermediate and potential bioactive molecule. Its core structure is recognized for significance in developing agents for oncology, neurology, and infectious diseases . A closely related fluorinated analog has been developed as a high-affinity radioligand for the Translocator Protein (TSPO) and used as a Positron Emission Tomography (PET) imaging agent for visualizing neuroinflammation in vivo . This highlights the potential of the chemical class in diagnostic imaging. Furthermore, the imidazo[1,2-a]pyridine scaffold is a common feature in marketed drugs and is the subject of ongoing methodological research for green and efficient derivatization, such as through Lewis acid-catalyzed three-component reactions . HANDLING & COMPLIANCE: Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information prior to use.

Properties

CAS No.

353258-21-6

Molecular Formula

C14H10Cl2N2O

Molecular Weight

293.1 g/mol

IUPAC Name

6,8-dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H10Cl2N2O/c1-19-11-4-2-9(3-5-11)13-8-18-7-10(15)6-12(16)14(18)17-13/h2-8H,1H3

InChI Key

RMNFREBKIWMUCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Pre-Halogenation of 2-Aminopyridine Derivatives

This method employs 2-amino-6,8-dichloropyridine as the starting material, which is reacted with 4-methoxyphenacyl bromide under catalytic conditions. Copper silicate (10 mol%) in ethanol at reflux for 2–2.5 hours achieves yields up to 88% for analogous compounds. Key advantages include:

  • Regioselectivity : Pre-halogenation ensures precise positioning of chlorine atoms.

  • Catalyst Efficiency : Copper silicate is reusable and minimizes byproducts.

Example Protocol :

  • Combine 2-amino-6,8-dichloropyridine (1 mmol), 4-methoxyphenacyl bromide (1 mmol), and CuSiO₃ (0.1 mmol) in ethanol (5 mL).

  • Reflux for 2.5 hours, monitor via TLC (hexane:EtOAc 8:2).

  • Filter catalyst, pour mixture over ice, and recrystallize with hot ethanol.

Challenges :

  • Limited commercial availability of 2-amino-6,8-dichloropyridine necessitates multi-step synthesis from 2-aminopyridine via directed ortho-metallation and halogenation.

Post-Cyclization Halogenation

An alternative route involves chlorinating the pre-formed imidazo[1,2-a]pyridine scaffold. For example, 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (synthesized via iodine-mediated cyclization) is treated with Cl₂ or SO₂Cl₂ in dichloromethane. However, this method struggles with:

  • Regiochemical Control : Competitive chlorination at positions 3, 5, or 7.

  • Yield Reduction : Overhalogenation and side reactions lower yields to 40–55%.

Optimized Catalytic Systems

Copper Silicate-Mediated Synthesis

Copper silicate emerges as a superior heterogeneous catalyst due to its Lewis acidity and stability under reflux conditions:

ParameterValue
Catalyst Loading10 mol%
SolventEthanol
Temperature78°C (reflux)
Reaction Time2.5 hours
Yield85–88%

Advantages :

  • Eliminates toxic solvents (e.g., DMF, THF).

  • Simplified purification via filtration and recrystallization.

Iodine-Catalyzed Cyclization

Elemental iodine in 1,2-dichloroethane at 100°C facilitates rapid cyclization (30–70 minutes) with near-quantitative yields:

ParameterValue
Iodine Loading1 equivalent
Solvent1,2-Dichloroethane
Temperature100°C
Reaction Time30 minutes
Yield97.5–99.7%

Mechanistic Insight :
Iodine acts as both a Lewis acid and oxidizing agent, promoting imine formation and subsequent cyclization.

Synthetic Route Comparison

MethodStarting MaterialsCatalystYieldPros/Cons
Pre-Halogenation2-Amino-6,8-dichloropyridine + 4-methoxyphenacyl bromideCuSiO₃88%High regioselectivity; scalable
Iodine Cyclization2-Aminopyridine + 4-methoxyphenacyl bromideI₂99.7%Fast; requires post-synthesis halogenation
Post-Halogenation2-(4-Methoxyphenyl)imidazo[1,2-a]pyridineCl₂/SO₂Cl₂40–55%Low yield; poor regiocontrol

Analytical Characterization

Synthetic success is confirmed via:

  • ¹H NMR : Aromatic protons appear as multiplet signals between δ 7.2–8.9 ppm, with methoxy groups at δ 3.8–3.9 ppm.

  • Mass Spectrometry : Molecular ion peak at m/z 293.15 [M+H]⁺.

  • IR Spectroscopy : C=N stretches at 1665 cm⁻¹ and C-O stretches at 1257 cm⁻¹.

Industrial-Scale Considerations

For kilogram-scale production, copper silicate is preferred due to:

  • Cost Efficiency : $0.5–1.2/g vs. iodine ($2–4/g).

  • Environmental Impact : Ethanol (GREEN solvent) vs. 1,2-dichloroethane (toxic).

Chemical Reactions Analysis

Types of Reactions: 6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds structurally similar to 6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine have demonstrated efficacy against various bacterial strains such as Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Aspergillus niger .

Anticancer Properties

The compound is being investigated for its anticancer properties. Research indicates that derivatives of imidazo[1,2-a]pyridine can inhibit certain cancer cell lines, such as K562 and MCF-7. These findings suggest that 6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine could be a candidate for developing new anticancer therapies targeting specific pathways involved in tumor growth and metastasis .

Therapeutic Significance

The therapeutic significance of 6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine extends beyond antimicrobial and anticancer applications. Its structural framework allows for modifications that can enhance pharmacological profiles. For example:

  • C-KIT Inhibition : Compounds with similar structures have been shown to inhibit c-KIT kinase activity, which is crucial in treating gastrointestinal stromal tumors (GISTs) .
  • Anti-ulcer Activity : Some derivatives exhibit potential anti-ulcer properties by modulating gastric acid secretion and promoting mucosal protection .

Case Studies

Study ReferenceApplicationFindings
Abdeljalil Hamdi et al. (2024)AntimicrobialDemonstrated efficacy against multiple bacterial and fungal strains.
Kaminski et al. (2020)Anti-ulcerIdentified metabolic pathways relevant to anti-ulcer activity in imidazo[1,2-a]pyridine derivatives.
WO2021013864A1Cancer TherapyHighlighted the inhibition of c-KIT mutations in GISTs using imidazo[1,2-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 6,8-dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine can be contextualized against structurally related imidazo[1,2-a]pyridine derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Biological Activity/Properties Key Findings Reference
6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine Cl (6,8), 4-methoxyphenyl (2) Intermediate for sulfonylmethyl derivatives; antileishmanial potential Used to synthesize sulfonylmethyl derivatives with improved aqueous solubility and pharmacokinetic profiles. Dichloro groups enhance metabolic stability; methoxy group modulates lipophilicity.
2h (Biphenyl-substituted derivative) Biphenyl side chain, CH₃ (R4) AChE inhibition (IC₅₀ = 79 µM) Highest AChE inhibition in series due to biphenyl moiety and methyl group at R4, which optimizes binding to peripheral anionic sites of AChE.
7-(4-Methoxyphenyl)-3-(p-tolyl)imidazo[1,2-a]pyridine 4-Methoxyphenyl (7), p-tolyl (3) Not explicitly tested; structural analog Synthesized via Friedel-Crafts acylation. Molecular weight (315 g/mol) and NMR data suggest distinct electronic effects compared to dichloro derivatives.
Imidazo[1,2-c]pyrimidine (Compound 24) Nitrogen at position 6 Antitubercular activity (MIC = 1–9 µM) Less potent than imidazo[1,2-a]pyridines (e.g., MIC of dichloro derivatives: <1 µM), underscoring the superior efficacy of the imidazo[1,2-a]pyridine core in antitubercular applications.
2-(4-Fluorophenylsulfonyl)methyl derivative (1c) 4-Fluorophenylsulfonylmethyl (2), Cl (6,8), NO₂ (3) Antileishmanial activity Improved aqueous solubility via sulfonyl group; retains antileishmanial activity. Demonstrates the adaptability of the dichloro-methoxyphenyl scaffold for functionalization.

Key Insights

Methoxy Group: The 4-methoxyphenyl substituent balances lipophilicity and solubility, a critical factor in pharmacokinetics .

Comparative Pharmacological Profiles :

  • AChE Inhibition : Biphenyl derivatives (e.g., 2h) outperform dichloro-methoxyphenyl analogs in AChE inhibition, emphasizing the role of bulky side chains in enzyme interaction .
  • Antitubercular Activity : Imidazo[1,2-a]pyridines with halogens (e.g., Cl) exhibit lower MIC values than nitrogen-enriched analogs (e.g., imidazo[1,2-c]pyrimidine), highlighting the scaffold's intrinsic efficacy .

Synthetic Flexibility :

  • The dichloro-methoxyphenyl scaffold serves as a versatile intermediate for sulfonylmethyl and other derivatives, enabling rapid diversification for drug discovery .
  • Catalyst-free synthetic routes (e.g., ) offer scalable alternatives to traditional methods involving α-haloketones .

Biological Activity

6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (CAS Number: 353258-21-6) is a nitrogen-containing heterocyclic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H10Cl2N2O
  • Molecular Weight : 293.15 g/mol
  • Structure : The compound features a dichlorinated imidazopyridine core substituted with a methoxyphenyl group.

Biological Activity Overview

Research indicates that 6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine exhibits various biological activities, including antibacterial, antiviral, and anticancer effects. Below is a summary of its key activities:

Antibacterial Activity

In vitro studies have demonstrated that this compound possesses significant antibacterial properties. Its activity was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were reported as follows:

  • Staphylococcus aureus : MIC = 3.12 μg/mL
  • Escherichia coli : MIC = 12.5 μg/mL

These values indicate that the compound is more effective against Gram-positive bacteria than Gram-negative bacteria, aligning with the behavior of many imidazole derivatives .

Antiviral Activity

Recent studies have also highlighted the antiviral potential of this compound against HIV. In silico docking studies revealed strong binding affinities to HIV reverse transcriptase and protease, suggesting that it may inhibit viral replication effectively. The compound showed promising results in MT-4 cells with an effective concentration (EC50) in the low micromolar range .

Anticancer Properties

The compound's anticancer activity has been investigated in various cancer cell lines. For example, it exhibited cytotoxic effects on human cancer cell lines with IC50 values ranging from 5 to 15 μM, depending on the cell type. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle progression .

The biological activities of 6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine are believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in bacterial and viral replication.
  • DNA Interaction : It may bind to DNA or RNA structures within pathogens or cancer cells, disrupting their function.
  • Signal Pathway Modulation : The compound influences signaling pathways related to cell survival and proliferation.

Case Studies

  • Antibacterial Efficacy Study :
    A study published in MDPI evaluated the antibacterial efficacy of several imidazole derivatives, including 6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. Results indicated a strong correlation between structural modifications and antibacterial potency.
  • Antiviral Mechanism Investigation :
    Research conducted on chalcone-based derivatives showed that modifications to the imidazo[1,2-a]pyridine scaffold enhanced antiviral activity against HIV. The study utilized molecular dynamics simulations to confirm stable binding conformations within viral enzyme active sites .

Q & A

Q. What are the established synthetic routes for 6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine?

The compound is synthesized via condensation reactions between 2-aminoimidazole derivatives and functionalized pyranones or pyrimidine precursors. For example:

  • Step 1 : React 2-amino-4,5-dicyanoimidazole with 4-hydroxy-6-methylpyran-2-one under reflux conditions to form the imidazo[1,2-a]pyrimidine core.
  • Step 2 : Introduce chlorine and methoxyphenyl substituents via electrophilic substitution or palladium-catalyzed cross-coupling reactions. Solvents like ethanol or acetonitrile are typically used, with triethylamine as a base to facilitate cyclization .

Q. How is structural characterization performed for this compound?

Key analytical methods include:

  • 1H/13C NMR : Assign chemical shifts to confirm the imidazo[1,2-a]pyridine scaffold and substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • HRMS (ESI) : Validate molecular weight with high accuracy (e.g., calculated [M+H]+: 347.0521; observed: 347.0518) .
  • IR Spectroscopy : Identify functional groups (e.g., C-Cl stretches at 550–650 cm⁻¹, C-O-C stretches from methoxy groups at 1200–1250 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent Variation : Systematically modify substituents (e.g., replace methoxy with ethoxy or halogen groups) to assess effects on bioactivity. Use computational docking to predict binding affinities to targets like GABA receptors or TNF-α .
  • Biological Assays : Test derivatives in in vitro models (e.g., anticonvulsant activity in hippocampal neuron assays, anti-inflammatory activity via TNF-α inhibition in macrophage cultures) .
  • Data Analysis : Employ multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, π values) with activity trends .

Q. How can contradictions in spectral data be resolved during characterization?

  • Case Example : Discrepancies in NMR signals may arise from tautomerism or impurities. Solutions include:
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by identifying through-bond correlations .
  • Recrystallization : Purify the compound using solvent pairs (e.g., ethyl acetate/hexane) to remove byproducts .
  • X-ray Crystallography : Confirm absolute configuration if ambiguity persists .

Q. What in vitro models are suitable for evaluating its bioactivity?

  • Anticonvulsant Activity : Use hippocampal slice electrophysiology to measure inhibition of seizure-like discharges .
  • Anti-inflammatory Activity : Quantify TNF-α suppression in LPS-stimulated RAW 264.7 macrophages via ELISA .
  • Cytotoxicity Screening : Perform MTT assays on human liver (HepG2) and kidney (HEK293) cell lines to assess safety margins .

Q. How do solvent and catalyst choices impact synthesis efficiency?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates but may increase side reactions. Ethanol or water is preferred for greener protocols .
  • Catalysts : Pd(PPh₃)₄ improves cross-coupling yields (e.g., Suzuki-Miyaura for methoxyphenyl attachment), while TEMPO-oxidants enable cleaner cyclizations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.